Calcium(2+) 5-hexadecylsalicylate

Description

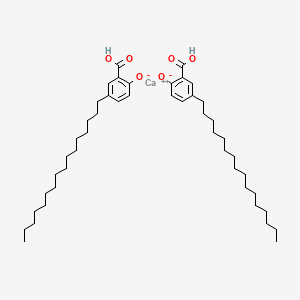

Calcium(2+) 5-hexadecylsalicylate (CAS: 90268-86-3) is a calcium salt derived from 5-hexadecylsalicylic acid. Its structure comprises a calcium ion (Ca²⁺) coordinated to two deprotonated salicylate moieties, each substituted with a hexadecyl (C₁₆H₃₃) chain at the 5-position. This compound is characterized by its amphiphilic nature due to the long alkyl chain, which enhances lipid solubility and surfactant properties. It is commonly utilized in industrial applications, such as corrosion inhibition, lubricant additives, and stabilizers in polymer formulations .

Properties

CAS No. |

68540-40-9 |

|---|---|

Molecular Formula |

C46H74CaO6 |

Molecular Weight |

763.2 g/mol |

IUPAC Name |

calcium;2-carboxy-4-hexadecylphenolate |

InChI |

InChI=1S/2C23H38O3.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26;/h2*17-19,24H,2-16H2,1H3,(H,25,26);/q;;+2/p-2 |

InChI Key |

SBVUPGIGCNUENE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)[O-])C(=O)O.CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)[O-])C(=O)O.[Ca+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Calcium Alkylsalicylates: Chain Length Variations

Calcium(2+) 5-hexadecylsalicylate belongs to a broader class of calcium alkylsalicylates. Key structural analogues include:

- Calcium(2+) neoundecanoate (CAS: 90268-85-2): Features a shorter C₁₁ alkyl chain.

- Calcium(2+) neononanoate (CAS: 90268-88-5): Contains a C₉ alkyl chain.

Key Differences :

- Solubility: Longer alkyl chains (e.g., C₁₆ in 5-hexadecylsalicylate) reduce water solubility but enhance compatibility with nonpolar matrices like oils or polymers.

- Thermal Stability: Higher chain length correlates with increased melting points due to stronger van der Waals interactions. For example, 5-hexadecylsalicylate (C₁₆) exhibits a melting point >150°C, whereas neononanoate (C₉) melts at ~90°C .

- Applications: Shorter-chain derivatives (e.g., neononanoate) are preferred in coatings requiring rapid drying, while longer-chain variants (e.g., 5-hexadecylsalicylate) excel in high-temperature lubricants .

Table 1: Comparative Properties of Calcium Alkylsalicylates

| Compound | CAS Number | Alkyl Chain Length | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|

| This compound | 90268-86-3 | C₁₆ | >150 | Lubricants, polymer stabilizers |

| Calcium(2+) neononanoate | 90268-88-5 | C₉ | ~90 | Coatings, adhesives |

| Calcium(2+) neoundecanoate | 90268-85-2 | C₁₁ | ~110 | Plasticizers, surfactants |

Other Organic Calcium Salts: Functional Group Diversity

Calcium Gluconate (CAS: 299-28-5)

- Structure : Calcium coordinated to gluconate ions (carbohydrate-derived anions).

- Properties : High water solubility (3.3 g/100 mL at 25°C) and low lipid solubility due to hydrophilic hydroxyl groups.

- Applications : Widely used in medical settings for treating hypocalcemia and as an antidote for hyperkalemia .

- Contrast with 5-Hexadecylsalicylate: Unlike the lipophilic 5-hexadecylsalicylate, calcium gluconate’s hydrophilicity limits its use in non-aqueous systems but enhances bioavailability in pharmaceuticals .

Inorganic Calcium Salts: Structural Simplicity

Calcium Chloride Dihydrate (CAS: 6093260)

- Structure: Inorganic salt with formula CaCl₂·2H₂O.

- Properties : Extreme hygroscopicity, high water solubility (74.5 g/100 mL at 20°C), and low thermal stability (decomposes at 175°C).

- Applications : Desiccants, de-icing agents, and food preservatives .

- Contrast : The ionic nature of CaCl₂ enables rapid dissociation in water, whereas 5-hexadecylsalicylate’s organic matrix provides controlled release in hydrophobic environments .

Metal Carboxylates: Role of the Metal Center

Cadmium Oxalate (CAS: 15607650)

- Structure : Cd²⁺ coordinated to oxalate (C₂O₄²⁻) ions.

- Properties: Low water solubility (0.004 g/100 mL) and high toxicity. Classified as a Substance of Very High Concern (SVHC) under EU REACH regulations due to carcinogenicity .

- Contrast: While both compounds are metal carboxylates, calcium’s biocompatibility contrasts sharply with cadmium’s toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.